
4-Methylhistamine dihydrochloride
Overview
Description
4-Methylhistamine dihydrochloride (4-MeH) is a synthetic histamine analogue and a selective agonist of the histamine H4 receptor (H4R). It is widely used in pharmacological research to study immune regulation, inflammation, and neuro-immune interactions. Structurally, it consists of a histamine backbone with a methyl group substituted at the 4-position of the imidazole ring, enhancing its specificity for H4R over other histamine receptor subtypes (H1, H2, H3) .
Mechanism of Action
Target of Action
4-Methylhistamine dihydrochloride is a potent agonist of the Histamine 4 receptor (H4R) . The H4R is one of the four known histamine receptors and is primarily expressed in immune tissues .
Mode of Action
The compound interacts with its target, the H4R, by binding to it with high affinity . This interaction triggers a series of intracellular events, leading to various physiological responses. Histamine, the natural ligand for histamine receptors, is known to act directly on blood vessels to dilate arteries and capillaries, an action mediated by both H1- and H2-receptors . It is plausible that this compound may have similar effects through its action on H4R.
Biochemical Pathways
Histamine receptors, including H4R, are part of the G protein-coupled receptor (GPCR) family . When activated, these receptors can influence numerous biochemical pathways, leading to a wide range of physiological effects. Histamine has been linked with cell proliferation, differentiation, hematopoiesis, embryonic development, regeneration, wound healing, aminergic neuron-transmission, and several brain functions .
Result of Action
The activation of H4R by this compound has the potential for the research of immune-related diseases such as cancer and autoimmune disorders . The specific molecular and cellular effects would depend on the particular physiological context and the downstream pathways activated by H4R.
Biochemical Analysis
Biochemical Properties
4-Methylhistamine dihydrochloride selectively binds to the histamine H4 receptor . This interaction plays a crucial role in biochemical reactions, particularly those involving immune functions. The compound’s interaction with the H4 receptor modulates important immune functions in both innate and adaptive immune responses .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and invasion of esophageal squamous cell carcinoma cells . It also has the potential to stimulate microglia activation, subsequently leading to the production of proinflammatory factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the histamine H4 receptor, which leads to a series of downstream effects. This includes the activation of MAPK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that the compound’s effects can be observed in both acute and chronic experimental setups. For instance, its effects on cell proliferation and invasion can be observed over time in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on esophageal squamous cell carcinoma, the compound was found to block cell cycle, proliferation, and invasion of ESCC cells, reduce TE-2 tumor xenografts, and increase the survival of tumor-bearing mice .
Metabolic Pathways
This compound is involved in the histamine metabolic pathway. Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), and more than 97% of histamine is metabolized by two enzymatic pathways: histamine N τ-methyltransferase (HMT) and diamine oxidase (DAO) .
Transport and Distribution
While specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented, it is known that the compound’s effects are mediated through its interaction with the histamine H4 receptor, which is expressed in various cells throughout the body .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the localization of the histamine H4 receptor. While specific details are not extensively documented, histamine receptors are known to be located in various parts of the cell, including the cell membrane, where they interact with histamine to mediate various cellular responses .
Biological Activity
4-Methylhistamine dihydrochloride is a synthetic compound that serves as a selective agonist for the histamine H4 receptor (H4R). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in inflammatory diseases and immune response modulation.
- Molecular Weight : 198.09 g/mol
- Chemical Formula : C₆H₁₁N₃·2HCl
- CAS Number : 36376-47-3
- PubChem ID : 215819
- Solubility : Highly soluble in water (max concentration of 246.8 mg/mL) .
Biological Activity
This compound exhibits significant biological activity primarily through its interaction with the H4 receptor. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.
Receptor Affinity and Selectivity
4-Methylhistamine is characterized by:
- High Affinity for H4R : It has a Ki value of approximately 7 nM, indicating potent binding capability .
- Selectivity : It shows over 100-fold selectivity for H4R compared to other histamine receptors (H1R, H2R, H3R) .
Receptor Type | Ki Value (nM) | Selectivity |
---|---|---|
H4R | 7 | >100-fold |
H3R | >700 | |
H2R | >1,000 | |
H1R | >1,000,000 |
The biological effects of 4-methylhistamine are mediated through its action on the H4 receptor, which is involved in various physiological and pathological processes:
- Inflammation : It plays a role in the chemotaxis of mast cells and leukocytes to sites of inflammation .
- Cytokine Production : In studies involving rats, administration of 4-methylhistamine led to increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound in various contexts:
-
Anti-inflammatory Effects :
- A study demonstrated that treatment with 4-methylhistamine resulted in elevated levels of TNF-α and NF-κB in synovial fluid, suggesting its role in promoting inflammatory responses .
- The administration of JNJ 7777120, a selective antagonist for H4R, inhibited these increases, highlighting the receptor's involvement in mediating inflammation .
- Neurological Implications :
- Immune Modulation :
Scientific Research Applications
Pharmacological Characterization
4-Methylhistamine has been characterized as a full agonist at the human H4 receptor, demonstrating significant activity in various experimental models. Its pharmacological profile indicates potential therapeutic applications in inflammatory diseases and cancer treatment.
Table 1: Binding Affinity of 4-Methylhistamine
Receptor Type | Ki Value (nM) | Selectivity |
---|---|---|
Human H4R | 7 | High |
Human H1R | >100,000 | Very High |
Human H2R | >100 | High |
Human H3R | >100 | High |
Immunology
4-Methylhistamine plays a crucial role in modulating immune responses. It has been shown to influence the chemotaxis of mast cells and leukocytes to sites of inflammation. This property makes it a candidate for research into autoimmune disorders and allergies .
- Case Study : In vitro studies demonstrated that 4-methylhistamine enhances the production of pro-inflammatory cytokines like TNF-α and IL-1β in synovial fluid during inflammatory responses .
Oncology
The H4 receptor is expressed in various cancer types, including breast cancer and non-small cell lung cancer (NSCLC). Research indicates that activation of H4R by 4-methylhistamine can inhibit tumor growth and enhance apoptosis in cancer cells.
- Case Study : A study using xenograft models of MDA-MB-231 breast cancer showed that treatment with H4R agonists, including 4-methylhistamine, significantly reduced tumor growth rates and increased median survival times in treated mice .
Neurobiology
Research suggests that the histamine H4 receptor may be involved in central nervous system functions. Studies have indicated that 4-methylhistamine can affect neuronal excitability and may have implications for neuroinflammatory conditions.
Q & A
Q. Basic: What are the primary receptor targets of 4-Methylhistamine dihydrochloride, and how does its selectivity profile influence experimental design?
This compound is a selective agonist for histamine H4 receptors (H4R), with a pEC50 of 7.4 ± 0.1 in human H4R assays . Its selectivity for H4R over other histamine receptors (H1, H2, H3) is critical for designing studies focused on H4R-mediated pathways. For example, in guinea pig ileum preparations, 4-methylhistamine shows minimal activity at H1 or H2 receptors, making it suitable for isolating H4R effects . Researchers should validate receptor specificity using antagonists like JNJ 7777120 (H4R antagonist) and control for off-target effects via receptor knockout models or competitive binding assays .
Q. Basic: What methodological considerations are critical when preparing this compound solutions for in vitro assays?
The compound is typically dissolved in DMSO at concentrations ≥31.3 mg/mL, with heating to 37°C and brief sonication recommended to ensure complete dissolution . Stock solutions should be aliquoted and stored at -20°C to prevent degradation. Researchers must account for batch-to-batch variability in solubility by verifying solubility profiles using UV-Vis spectroscopy or HPLC . Contamination risks during handling require adherence to OSHA HCS guidelines, including gloves, eye protection, and fume hood use .
Q. Advanced: How can researchers address discrepancies in this compound’s receptor affinity between human and rodent models?
Species-specific differences in H4R affinity are well-documented: 4-Methylhistamine exhibits higher affinity for rat and mouse H4R (Ki = 73 nM and 55 nM, respectively) compared to human H4R (lower affinity) . To reconcile these differences, cross-species studies should include parallel assays using species-matched receptor isoforms. Antagonists like JNJ 7777120 can confirm H4R-specific effects across models . Computational modeling of receptor-ligand interactions may also clarify structural determinants of affinity .
Q. Advanced: What strategies are recommended for validating H4R-mediated signaling pathways in response to this compound?
Key strategies include:
- Pharmacological blockade : Use selective antagonists (e.g., JNJ 7777120) to inhibit H4R and observe attenuation of downstream effects such as NF-κB activation or cytokine release .
- Genetic knockdown : Employ siRNA or CRISPR-Cas9 to silence H4R in cell lines and assess loss of response .
- Multi-parametric assays : Combine calcium imaging (e.g., fura-2/AM) with qPCR to measure concurrent Ca²⁺ flux and mRNA expression of inflammatory markers (e.g., IL-1β, TNF-α) .
Q. Basic: What are the recommended storage conditions to ensure this compound stability?
The compound should be stored in a desiccated environment at -20°C, protected from light and moisture. Lyophilized powders are stable for ≥5 years under these conditions, while solutions in DMSO retain activity for ~6 months when stored at -20°C in airtight vials . Transport should use blue ice or dry ice to prevent thermal degradation .
Q. Advanced: How should concentration-response relationships be established for this compound in isolated tissue preparations?
In guinea pig ileum or esophageal muscularis mucosae, cumulative concentration-response curves (0.1–100 µM) are generated using organ bath systems. Responses are normalized to maximal histamine-induced contractions. Data analysis should employ nonlinear regression (e.g., Hill equation) to calculate EC50 and efficacy (Emax). Antagonists like cimetidine (H2) or diphenhydramine (H1) are used to confirm H4R specificity . Statistical significance is assessed via Student’s t-test or ANOVA, with p < 0.05 considered significant .
Q. Basic: What in vivo models have been used to study this compound’s role in inflammation?
Rat models of LPS-induced knee inflammation are commonly used. Co-administration of this compound (1–10 mg/kg, intra-articular) with LPS amplifies TNF-α, IL-1β, and NF-κB expression in synovial fluid, effects reversible by JNJ 7777120 . Murine atopic dermatitis models also demonstrate its utility in studying H4R-mediated pruritus and leukocyte infiltration .
Q. Advanced: What analytical techniques ensure this compound purity and structural integrity in experimental setups?
- HPLC : Reverse-phase chromatography with UV detection (λ = 220–280 nm) confirms purity ≥98% .
- Mass spectrometry (MS) : ESI-MS validates molecular weight (198.09 g/mol) and detects degradation products .
- NMR : ¹H/¹³C NMR spectra verify structural integrity, particularly imidazole ring and ethylamine side-chain motifs .
Comparison with Similar Compounds
Chemical Properties :
- Molecular formula: C6H11N3·2HCl
- Molecular weight: 198.09 g/mol
- CAS number: 36376-47-3
- Physical form: White crystalline solid, soluble in water and DMSO .
Pharmacological Profile :
- Receptor Affinity :
- Functional Effects :
Comparison with Similar Compounds
Structural Analogues of Histamine
Key Differences :
- Receptor Specificity : 4-MeH uniquely targets H4R, while 2-methylhistamine acts on H2R, and (R)-α-methylhistamine on H3R .
- Functional Outcomes : 4-MeH promotes pro-inflammatory pathways (e.g., TNF-α), whereas H3R agonists like (R)-α-methylhistamine suppress neurotransmitter release .
Non-Methylated Histamine Analogues
Key Differences :
- Selectivity: Unlike histamine (non-selective), 4-MeH avoids cross-reactivity with H1/H2/H3 receptors, reducing off-target effects in experimental models .
- Inflammation vs. Homeostasis : 4-MeH exacerbates inflammation via H4R, while H2R agonists like amthamine regulate acid secretion and cardiac function .
Pharmacological Antagonists
Mechanistic Insight :
JNJ7777120 completely inhibits 4-MeH’s pro-inflammatory effects, confirming H4R-specific signaling .
Research Findings and Clinical Relevance
- Inflammation Models: 4-MeH amplifies LPS-induced TNF-α and NF-κB in rat synovial fluid, highlighting its role in arthritis pathogenesis .
- Species Variability : 4-MeH exhibits higher affinity for rodent H4R than human H4R, necessitating cautious extrapolation of preclinical data .
Data Tables
Table 1: Receptor Binding Affinities (Ki Values)
Compound | H1R (nM) | H2R (nM) | H3R (nM) | H4R (nM) |
---|---|---|---|---|
4-Methylhistamine | >10,000 | >10,000 | >10,000 | 73 (rat) |
2-Methylhistamine | ND | 120 | ND | ND |
Histamine | 30 | 40 | 5 | 450 |
ND = Not determined
Table 2: Functional Effects in Disease Models
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCBSLSHHBBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36376-47-3 | |
Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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